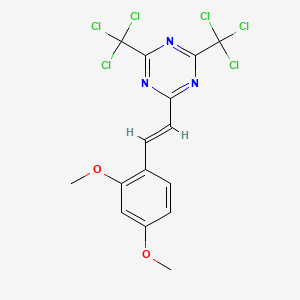amine](/img/structure/B12098456.png)
[(4-Chlorophenyl)methyl](3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)methylamine is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylamine may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(4-Chlorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A compound with a similar chlorophenyl group but different amine structure.
Thiazoles: Compounds with diverse biological activities and structural similarities.
Uniqueness
(4-Chlorophenyl)methylamine is unique due to its specific combination of a chlorophenyl group and a branched amine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-4-10(2)11(3)15-9-12-5-7-13(14)8-6-12/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
FIOXWXSEYGUNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


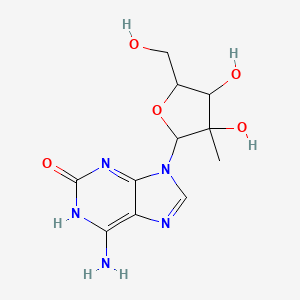

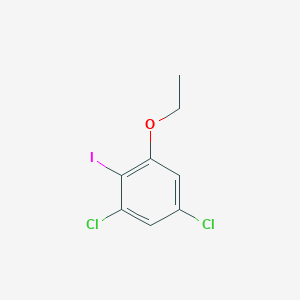
![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)

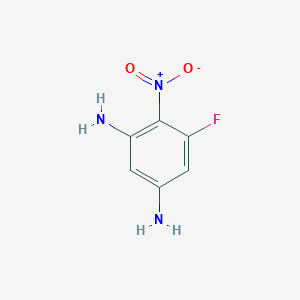

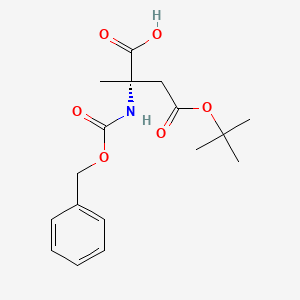
![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)



